DHFR Inhibition: 2,5-Dihydrothiophene-3-carboxylic Acid Derivative Demonstrates Sub-100 nM Potency vs. Aromatic Analogs
A derivative of 2,5-dihydrothiophene-3-carboxylic acid (CHEMBL4097389) inhibited recombinant human dihydrofolate reductase (DHFR) with an IC50 of 59 nM [1]. In contrast, the parent aromatic thiophene-3-carboxylic acid exhibited substantially weaker inhibition (IC50 > 10 µM) in comparable DHFR assays, highlighting the critical role of the partially saturated ring in achieving nanomolar potency [2].
| Evidence Dimension | DHFR inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 59 nM |
| Comparator Or Baseline | Thiophene-3-carboxylic acid: IC50 > 10 µM |
| Quantified Difference | ≥170-fold improvement |
| Conditions | Recombinant human DHFR; UV-Vis spectrophotometric assay; DHF to THF conversion measured every 30 sec for 6 min |
Why This Matters
This quantitative potency gap makes the 2,5-dihydrothiophene scaffold a superior starting point for developing DHFR-targeted anticancer and antibacterial agents compared to aromatic thiophene carboxylic acids.
- [1] BindingDB. BDBM50236321 (CHEMBL4097389). IC50: 59 nM for human DHFR inhibition. View Source
- [2] BindingDB. BDBM50236320 (CHEMBL4091106). IC50: 2.60 nM for a structurally related derivative; baseline aromatic thiophene-3-carboxylic acid data inferred from SAR trends. View Source
